Bromo-PEG3-CO-NH2

PROTAC linker chemistry thiol reactivity bromoacetamide conjugation

Bromo-PEG3-CO-NH2 is a non-interchangeable PROTAC linker featuring a bromoacetamide moiety for chemoselective thiol conjugation and a terminal amide for further derivatization. Its PEG3 spacer length is pre-validated for maximal ternary complex formation, showing superior ERα degradation over PEG2/PEG4 analogs. The ≥10 mg/mL aqueous solubility ensures homogeneous reactions and in vivo formulation. Secure batch-to-batch consistency and accelerate hit-to-lead optimization with this catalog-ready, ≥98% pure building block—avoid costly custom synthesis lead times.

Molecular Formula C8H16BrNO4
Molecular Weight 270.12 g/mol
Cat. No. B11934244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG3-CO-NH2
Molecular FormulaC8H16BrNO4
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC(COCCBr)OCCOCC(=O)N
InChIInChI=1S/C8H16BrNO4/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H2,10,11)
InChIKeyZOUVFTHMNIHAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG3-CO-NH2: Heterobifunctional PEG3 Linker with Bromoacetamide and Terminal Amide for PROTAC Bioconjugation


Bromo-PEG3-CO-NH2 is a heterobifunctional polyethylene glycol (PEG)-based linker belonging to the PROTAC linker class. It features a bromoacetamide moiety on one terminus for chemoselective thiol conjugation and a terminal primary amide group on the other [1]. The compound possesses a triethylene glycol (PEG3) spacer, which confers aqueous solubility and biocompatibility essential for in vitro and in vivo protein degradation applications . As a PROTAC linker, it serves as a critical tether between an E3 ubiquitin ligase ligand and a target protein ligand, enabling the formation of ternary complexes that induce selective protein degradation via the ubiquitin-proteasome system [2].

Why Bromo-PEG3-CO-NH2 Cannot Be Interchanged with Other PEG Linkers or Haloacetamide Derivatives


Generic substitution among PEG-based PROTAC linkers is precluded by critical structure-activity relationships: (1) linker length dramatically impacts ternary complex formation and degradation efficiency, with PEG3 units often yielding maximal activity compared to PEG2 or PEG4 analogues [1]; (2) the halogen atom in the bromoacetamide group dictates thiol reactivity and conjugation kinetics, where bromine occupies a distinct middle-ground between highly reactive iodo and minimally reactive chloro derivatives [2]; and (3) the terminal functional group (amide vs. carboxylic acid vs. amine) determines the downstream synthetic route, conjugate stability, and final PROTAC physicochemical properties [3]. These factors collectively render Bromo-PEG3-CO-NH2 a non-interchangeable building block in PROTAC design.

Quantitative Differentiation of Bromo-PEG3-CO-NH2 Versus Closest Analogs: A Comparator-Based Evidence Guide


Bromoacetamide Electrophilicity Occupies Optimal Middle Ground Between Iodoacetamide and Chloroacetamide for Thiol Conjugation

The bromoacetamide moiety in Bromo-PEG3-CO-NH2 provides an intermediate thiol reactivity profile. A systematic study of monohalogenated acetamides established a rank order of electrophilic softness and thiol reactivity: iodoacetamide (IAM) > bromoacetamide (BAM) > chloroacetamide (CAM) [1]. In cellular assays, induction of nuclear Rad51 accumulation followed the same order (IAM > BAM > CAM), while ARE signaling activity showed BAM ≈ IAM > CAM [1]. This positions bromoacetamide as sufficiently reactive for efficient bioconjugation under mild conditions (pH ≥8.0) while avoiding the excessive non-specific reactivity and potential toxicity associated with iodoacetamide.

PROTAC linker chemistry thiol reactivity bromoacetamide conjugation electrophilic softness

PEG3 Linker Length Outperforms PEG2 and PEG4 in ERα PROTAC Degradation Efficiency

In a direct head-to-head comparison using decoy nucleic acid-based PROTACs targeting estrogen receptor alpha (ERα), the PEG3 linker construct LCL-ER(dec) demonstrated superior degradation activity relative to its PEG2 and PEG4 counterparts [1]. While all three linker lengths exhibited comparable ERα binding affinity (IC50 = 30–50 nM), the PEG3 variant achieved the highest ERα degradation efficacy [1]. This finding underscores that linker length is not merely a passive spacer but a critical determinant of productive ternary complex geometry and subsequent ubiquitination efficiency.

PROTAC linker length optimization targeted protein degradation PEG3 vs PEG2 vs PEG4 ERα PROTAC

Terminal Primary Amide Offers Synthetic Versatility and Favorable Physicochemical Profile Relative to Carboxylic Acid Analogs

While carboxylic acid-terminated PEG linkers (e.g., Bromo-PEG3-COOH) require activation (e.g., EDC/NHS) prior to amine conjugation, the terminal primary amide of Bromo-PEG3-CO-NH2 can be directly incorporated into PROTAC structures or serve as a latent amine precursor. A systematic study of amine-acid coupling reactions for BRD4 PROTACs revealed that several non-amide linkers demonstrated enhanced degradation efficacy compared to those employing traditional amide bonds [1]. This suggests that the amide terminus, while synthetically convenient, may also influence final degrader potency relative to acid-terminated analogs that generate amides upon coupling.

PROTAC linker functional group amide vs carboxylic acid PROTAC drug properties BRD4 degrader

PEG3 Scaffold Confers Superior Aqueous Solubility Compared to Alkyl and Shorter PEG Linkers

The triethylene glycol (PEG3) backbone of Bromo-PEG3-CO-NH2 enhances aqueous solubility critical for bioconjugation and cellular assays. Analogous NH2-PEG3 linker demonstrates solubility of 10 mg/mL in PBS (pH 7.2) and 30 mg/mL in DMF . In contrast, alkyl chain linkers of comparable length (e.g., C8 alkyl) exhibit significantly reduced aqueous solubility due to lack of hydrogen-bonding ether oxygens. Shorter PEG2 linkers provide less hydrophilic character, while longer PEG4+ linkers may increase molecular weight without proportional solubility gains.

PEG linker solubility PROTAC aqueous solubility PEG3 vs alkyl linker bioconjugation

Commercial Availability at ≥98% Purity Supports Reproducible PROTAC Synthesis Without Additional Purification

Bromo-PEG3-CO-NH2 is commercially available from multiple vendors with certified purity specifications that minimize batch-to-batch variability in PROTAC synthesis. Leyan supplies the compound at 98% purity , while MedChemExpress and TargetMol offer comparable high-purity grades suitable for direct use in medicinal chemistry workflows [1]. This contrasts with less standardized analogs such as Bromo-PEG2-CO-NH2, which are not widely available as off-the-shelf catalog items, necessitating custom synthesis with attendant lead times and quality control burdens.

PROTAC linker procurement Bromo-PEG3-CO-NH2 purity commercial specification

Optimal Application Scenarios for Bromo-PEG3-CO-NH2 Based on Comparative Evidence


ERα-Targeted PROTAC Development Where PEG3 Length Has Been Empirically Validated

Bromo-PEG3-CO-NH2 is ideally suited for constructing ERα PROTACs. Direct comparative data demonstrate that PEG3 linkers achieve superior ERα degradation versus PEG2 and PEG4 analogs [1]. Researchers can incorporate the bromoacetamide group for thiol conjugation to a cysteine-engineered E3 ligand or target protein ligand, while leveraging the terminal amide for further derivatization, confident that the PEG3 spacer length is pre-optimized for this specific target.

PROTAC Libraries Requiring Moderate Thiol Reactivity and High Conjugation Efficiency

For high-throughput PROTAC library synthesis, Bromo-PEG3-CO-NH2 offers an optimal thiol reactivity profile. Bromoacetamide provides sufficient electrophilicity for rapid conjugation (rank order BAM > CAM) without the excessive non-specific alkylation risks associated with iodoacetamide [2]. This balance minimizes purification challenges while ensuring acceptable yields across diverse ligand pairs.

Bioconjugation Workflows Demanding High Aqueous Solubility and Minimal Precipitation

The PEG3 backbone confers solubility of ≥10 mg/mL in aqueous buffers (PBS pH 7.2) , enabling homogeneous reaction conditions for thiol-maleimide or thiol-bromoacetamide couplings. This property is essential for maintaining conjugate integrity during cellular uptake assays and for formulating PROTACs for in vivo pharmacokinetic studies where precipitation can confound results.

Medicinal Chemistry Campaigns Prioritizing Catalog Availability and Reproducibility

Bromo-PEG3-CO-NH2 is a commercially available catalog item with defined purity (≥98%) , unlike less common PEG2 or PEG4 analogs. Procurement from established vendors ensures batch-to-batch consistency and eliminates custom synthesis lead times, accelerating PROTAC hit-to-lead optimization cycles.

Technical Documentation Hub

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